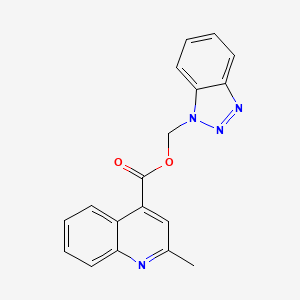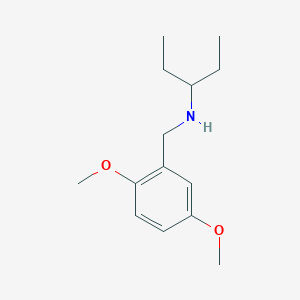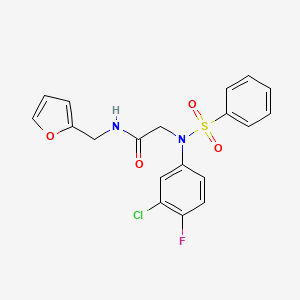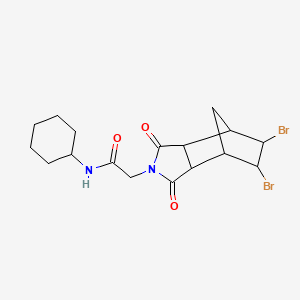
1H-benzotriazol-1-ylmethyl 2-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that combines the structural features of benzotriazole and quinoline Benzotriazole is known for its versatility in synthetic chemistry, while quinoline derivatives are prominent in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE typically involves the following steps:
Formation of Benzotriazole Derivative: The benzotriazole moiety can be synthesized by reacting o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzotriazole derivative with the quinoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety, facilitated by its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced benzotriazole derivatives.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron donor or acceptor, influencing the electronic properties of the compound. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. The combined effects of these interactions can lead to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazole: Known for its use as a corrosion inhibitor and in synthetic chemistry.
2-Methylquinoline: Used in the synthesis of pharmaceuticals and as a precursor for other quinoline derivatives.
Uniqueness
1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE is unique due to its combined structural features, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.
Properties
Molecular Formula |
C18H14N4O2 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
benzotriazol-1-ylmethyl 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C18H14N4O2/c1-12-10-14(13-6-2-3-7-15(13)19-12)18(23)24-11-22-17-9-5-4-8-16(17)20-21-22/h2-10H,11H2,1H3 |
InChI Key |
GEXCSKKLZJZJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12477180.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]alaninamide](/img/structure/B12477182.png)
![4-Bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol](/img/structure/B12477188.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12477191.png)
![7,7-dimethyl-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12477203.png)

![1-(4-bromophenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477223.png)
![1-(3-Chloro-4-methylphenyl)-3-methyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B12477228.png)


![N-{[(4-cyanophenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B12477254.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}butanamide](/img/structure/B12477280.png)
![Methyl 3-{1H-pyrrolo[2,3-B]pyridin-5-YL}prop-2-enoate](/img/structure/B12477281.png)
